molecular formula C5H6Br2ClNS B13500154 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride

Cat. No.: B13500154
M. Wt: 307.43 g/mol
InChI Key: MYLAECLMYCLHTH-UHFFFAOYSA-N
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Description

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride is a chemical compound that features a thiophene ring substituted with two bromine atoms and an amine group. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride typically involves the bromination of thiophene followed by amination. The process can be summarized as follows:

    Bromination: Thiophene is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 5 positions.

    Amination: The dibrominated thiophene is then reacted with a suitable amine source under controlled conditions to introduce the methanamine group.

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The amine group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction can modify the thiophene ring structure.

Scientific Research Applications

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the amine group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride
  • 1-(3-Bromophenyl)cyclopropyl)methanamine hydrochloride
  • 1-(3-Chlorophenyl)cyclopropyl)methanamine hydrochloride

Uniqueness

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride is unique due to the presence of two bromine atoms on the thiophene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C5H6Br2ClNS

Molecular Weight

307.43 g/mol

IUPAC Name

(3,5-dibromothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H5Br2NS.ClH/c6-3-1-5(7)9-4(3)2-8;/h1H,2,8H2;1H

InChI Key

MYLAECLMYCLHTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)CN)Br.Cl

Origin of Product

United States

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